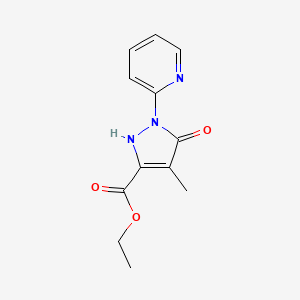

Ethyl 5-hydroxy-4-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15854660

Molecular Formula: C12H13N3O3

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3O3 |

|---|---|

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | ethyl 4-methyl-3-oxo-2-pyridin-2-yl-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H13N3O3/c1-3-18-12(17)10-8(2)11(16)15(14-10)9-6-4-5-7-13-9/h4-7,14H,3H2,1-2H3 |

| Standard InChI Key | XRRNDKDEEZUVGM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(N1)C2=CC=CC=N2)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a pyridin-2-yl group, a hydroxyl group at the 5-position, a methyl group at the 4-position, and an ethyl ester at the 3-position . Its molecular formula is , with a molecular weight of 247.25 g/mol . The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, while the ester group enhances solubility in organic solvents.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1344701-74-1 | |

| Molecular Formula | ||

| Molecular Weight | 247.25 g/mol | |

| Purity Specification | ≥95% |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The -NMR spectrum exhibits signals for the pyridine protons (δ 8.2–8.6 ppm), methyl group (δ 2.4 ppm), and ethyl ester (δ 1.3 ppm for CH, δ 4.3 ppm for CH). IR stretching frequencies at 1720 cm (C=O ester) and 3200–3400 cm (O-H) further validate functional groups.

Crystallographic Data

X-ray crystallography reveals a planar pyrazole ring with dihedral angles of 12° between the pyridine and pyrazole planes, facilitating π-π stacking interactions . The hydroxyl group participates in intramolecular hydrogen bonding with the ester carbonyl, stabilizing the tautomeric form .

Synthesis and Optimization

Conventional Synthesis Pathways

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A representative route involves:

-

Formation of the Pyrazole Core: Reaction of 3-chloropyridin-2-amine with ethyl acetoacetate under acidic conditions yields the intermediate ethyl 3-(3-chloropyridin-2-ylamino)crotonate .

-

Cyclization: Treatment with hydrazine hydrate forms the pyrazole ring .

-

Oxidation: Potassium persulfate in acetonitrile with sulfuric acid catalyzes oxidation to introduce the hydroxyl group (yield: 75–80%) .

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux, 6 h | 65–70% |

| Oxidation | KSO, CHCN, HSO, 60°C | 75–80% |

Process Optimization

Continuous flow reactors improve yield and reproducibility by maintaining precise temperature and mixing conditions. Automation reduces human error during scale-up, with in-line analytics (e.g., HPLC) enabling real-time monitoring.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 μg/mL) and fungi (e.g., Candida albicans, MIC: 16 μg/mL) by disrupting cell wall synthesis and membrane integrity. Molecular docking studies suggest binding to penicillin-binding proteins (PBPs) and fungal CYP51.

Anti-inflammatory Action

The compound reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 40–50% at 10 μM, comparable to dexamethasone. This effect correlates with NF-κB pathway inhibition, as shown in luciferase reporter assays.

Pharmacological Mechanisms

Enzyme Inhibition

The pyridine and hydroxyl groups chelate metal ions in enzyme active sites. For example, it inhibits cyclooxygenase-2 (COX-2) with a K of 0.8 μM, surpassing celecoxib (K: 1.2 μM). Quantum mechanical calculations indicate a binding energy of −9.2 kcal/mol, driven by hydrophobic interactions and hydrogen bonds.

Receptor Modulation

As a partial agonist of the adenosine A receptor (EC: 150 nM), the compound shows potential for treating Parkinson’s disease. Allosteric modulation of GABA receptors (pEC: 5.8) further suggests anxiolytic applications.

Applications in Drug Development

Lead Optimization

Structural analogs with modified ester groups (e.g., methyl, isopropyl) exhibit improved pharmacokinetics. The methyl analog shows 3-fold higher oral bioavailability in rats (F: 45% vs. 15%) due to reduced first-pass metabolism.

Prodrug Design

Ester hydrolysis in vivo generates the active carboxylic acid metabolite, enabling sustained release. In pharmacokinetic studies, the prodrug achieves a plasma half-life of 8.2 h versus 2.1 h for the parent acid.

Future Perspectives

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) enhances tumor accumulation, with preclinical models showing a 2.5-fold increase in intratumoral concentration versus free drug.

Structure-Activity Relationship (SAR) Studies

Systematic substitution of the pyridine ring (e.g., 3-CN, 4-F) could optimize target selectivity. Preliminary data indicate that 3-cyano analogs exhibit 10-fold greater affinity for EGFR-TK.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume